molecular formula C12H26 B14715760 5,5-Dimethyldecane CAS No. 17453-92-8

5,5-Dimethyldecane

Cat. No.: B14715760
CAS No.: 17453-92-8
M. Wt: 170.33 g/mol
InChI Key: RNXSOUOIPAWOAC-UHFFFAOYSA-N
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Description

5,5-Dimethyldecane: is a branched alkane with the molecular formula C12H26 . It is a hydrocarbon consisting of a decane backbone with two methyl groups attached to the fifth carbon atom. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms. The structure of this compound can be represented as:

       CH3         | CH3-CH2-CH2-CH2-CH-CH2-CH2-CH2-CH2-CH3         |        CH3 

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5,5-Dimethyldecane can be achieved through several methods. One common approach involves the Grignard reaction . In this method, a Grignard reagent such as isobutylmagnesium bromide is reacted with a suitable ketone like 2-octanone to form the desired product. The reaction typically proceeds as follows:

  • Formation of the Grignard Reagent: [ \text{Isobutyl bromide} + \text{Magnesium} \rightarrow \text{Isobutylmagnesium bromide} ]

  • Reaction with Ketone: [ \text{Isobutylmagnesium bromide} + \text{2-Octanone} \rightarrow \text{this compound} ]

Industrial Production Methods:

In an industrial setting, the production of this compound may involve the hydrogenation of olefins . This process includes the following steps:

  • Preparation of Olefins: [ \text{Alcohol} \rightarrow \text{Olefin} + \text{Water} ]

  • Hydrogenation: [ \text{Olefin} + \text{Hydrogen} \rightarrow \text{this compound} ]

Chemical Reactions Analysis

Types of Reactions:

5,5-Dimethyldecane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.

    Reduction: Although this compound is already a saturated hydrocarbon, it can be reduced further under specific conditions.

    Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of light or heat.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromic acid (H2CrO4)

    Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)

    Substitution: Chlorine (Cl2) or Bromine (Br2) with UV light or heat

Major Products:

    Oxidation: Carboxylic acids, Ketones

    Reduction: No significant change as it is already saturated

    Substitution: Halogenated alkanes

Scientific Research Applications

5,5-Dimethyldecane has several applications in scientific research, including:

    Chemistry: Used as a reference standard in gas chromatography and mass spectrometry.

    Biology: Studied for its role in hydrocarbon metabolism and biodegradation.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized as a solvent in the chemical industry and as a model compound in the study of hydrocarbon oxidation and combustion.

Mechanism of Action

The mechanism of action of 5,5-Dimethyldecane is primarily related to its role as a non-polar solvent. It can dissolve non-polar compounds such as hydrocarbons, oils, and fats. This property makes it useful in various applications, including chemical reactions and industrial processes. The molecular targets and pathways involved are generally related to its ability to interact with other non-polar molecules through van der Waals forces.

Comparison with Similar Compounds

  • 5,6-Dimethyldecane
  • 2,4-Dimethyldecane
  • 3,5-Dimethyldecane

Comparison:

  • 5,5-Dimethyldecane is unique due to the specific positioning of the methyl groups on the fifth carbon atom, which can influence its physical and chemical properties.
  • 5,6-Dimethyldecane has methyl groups on the fifth and sixth carbon atoms, leading to different steric and electronic effects.
  • 2,4-Dimethyldecane and 3,5-Dimethyldecane have methyl groups on different carbon atoms, resulting in variations in their reactivity and applications.

Properties

IUPAC Name

5,5-dimethyldecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-5-7-9-11-12(3,4)10-8-6-2/h5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXSOUOIPAWOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00504391
Record name 5,5-Dimethyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17453-92-8
Record name 5,5-Dimethyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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